Thieno[3,2-b]thiophene-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4S3 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-5-thiol |
InChI |
InChI=1S/C6H4S3/c7-6-3-5-4(9-6)1-2-8-5/h1-3,7H |
InChI Key |
LBYQCBABYUINBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,2 B Thiophene 2 Thiol and Its Precursors
Strategies for the Construction of the Thieno[3,2-b]thiophene (B52689) Core System
The formation of the bicyclic thieno[3,2-b]thiophene scaffold is a critical step in accessing its derivatives. Various synthetic strategies have been developed to efficiently construct this ring system.
Ring-Closing Reactions and Cyclization Protocols
Intramolecular cyclization reactions are a cornerstone in the synthesis of the thieno[3,2-b]thiophene core. These methods often involve the formation of a new thiophene (B33073) ring onto a pre-existing thiophene substrate.
The Dieckman condensation is a powerful tool for the formation of cyclic β-keto esters, which can be further elaborated to form the thieno[3,2-b]thiophene skeleton. This intramolecular Claisen condensation typically involves the base-promoted cyclization of a diester. In the context of thieno[3,2-b]thiophene synthesis, a thiophene derivative bearing two ester groups in a suitable arrangement is treated with a base, such as sodium methoxide, to induce ring closure. researchgate.netresearchgate.net
A notable application of this method is the cyclization of 3-sulfenylthiophene-2,5-dicarboxylates. These precursors, which can be obtained from the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiols, undergo Dieckman condensation upon treatment with a sodium alkoxide to yield 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. researchgate.net The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the substituted thieno[3,2-b]thiophene core.
Table 1: Examples of Dieckman Condensation in Thieno[3,2-b]thiophene Synthesis
| Starting Material | Base | Product | Yield (%) | Reference |
| Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate | NaOMe | Methyl 3-hydroxy-5-(methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylate | 79 | researchgate.net |
| Diethyl 3-((ethoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate | NaOEt | Ethyl 3-hydroxy-5-(ethoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylate | 87 | researchgate.net |
Palladium-catalyzed reactions have emerged as versatile and efficient methods for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of the thieno[3,2-b]thiophene system. These approaches often involve intramolecular C-H activation or cross-coupling reactions to form the fused ring structure.
One such strategy involves a domino reaction that combines C-S bond formation, cross-coupling, and cyclization. In this approach, thiourea is used as a dihydrosulfide surrogate in a palladium-catalyzed reaction with appropriate precursors to generate thieno[3,2-b]thiophene scaffolds in high yields. rsc.orgwikipedia.org Another palladium-catalyzed method is the intramolecular C-H/C-H coupling of 3-aryloxylthiophenes, which proceeds in the presence of a palladium catalyst and an oxidant to afford thieno[3,2-b]benzofurans, a related fused system. nih.gov Furthermore, palladium-catalyzed Stille and Suzuki coupling reactions are employed to synthesize various substituted thieno[3,2-b]thiophene derivatives, demonstrating the broad utility of this catalytic system. nih.gov
Table 2: Examples of Palladium-Catalyzed Cyclization for Thieno[3,2-b]thiophene Synthesis
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromo-3-(2-ethynylphenyl)thiophene, Thiourea | [Pd2(dba)3], Triphos, Cs2CO3 | 2-Phenylthieno[3,2-b]thiophene | Good to Excellent | rsc.org |
| 2,5-Dibromothieno[3,2-b]thiophene, Tributyl(thiophen-2-yl)stannane | Pd(PPh3)4 | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | 63 | nih.gov |
A step-efficient protocol for the synthesis of multisubstituted thieno[3,2-b]thiophenes involves the cascade cyclization of alkynyl diols. This method utilizes a reaction with a sulfur source, such as a combination of iodine and sodium thiosulfate, to achieve a bisulfur/biselenium cyclization. chemicalbook.commdpi.combeilstein-archives.orggoogle.com This approach is advantageous as it allows for the construction of the core with various substitution patterns in moderate to good yields, starting from readily available materials. The reaction proceeds through a proposed tandem sulfur radical addition to the alkyne.
The versatility of this method is demonstrated by its tolerance of various substituents on the alkynyl diol starting material, including alkyl, aryl, and heterocyclic groups. chemicalbook.com
Table 3: Examples of Cascade Cyclization of Alkynyl Diols for Thieno[3,2-b]thiophene Synthesis
| Alkynyl Diol Derivative | Reagents | Product | Yield (%) | Reference |
| 1,4-Diphenylbut-2-yne-1,4-diol | I2, Na2S2O3 | 3,6-Diphenylthieno[3,2-b]thiophene | 81 | chemicalbook.com |
| 1-Phenyl-4-(p-tolyl)but-2-yne-1,4-diol | I2, Na2S2O3 | 3-Phenyl-6-(p-tolyl)thieno[3,2-b]thiophene | 79 | chemicalbook.com |
| 1-(4-Methoxyphenyl)-4-phenylbut-2-yne-1,4-diol | I2, Na2S2O3 | 3-(4-Methoxyphenyl)-6-phenylthieno[3,2-b]thiophene | 77 | chemicalbook.com |
Nucleophilic Aromatic Substitution (SNAr) in Thienothiophene Synthesis
Nucleophilic aromatic substitution (SNAr) provides a classical yet effective pathway for the construction of the thieno[3,2-b]thiophene core. This strategy typically involves the displacement of a leaving group on a thiophene ring by a sulfur nucleophile, followed by an intramolecular cyclization to form the second thiophene ring.
A common SNAr approach utilizes 3-halothiophenes bearing an electron-withdrawing group at the 2-position as substrates. mdpi.com The halogen atom, typically bromine or chlorine, is activated towards nucleophilic attack by the adjacent electron-withdrawing group. Reaction with a sulfur nucleophile, such as a thioglycolate ester in the presence of a base, leads to the displacement of the halide. researchgate.net The resulting intermediate then undergoes a base-promoted intramolecular cyclization to furnish the thieno[3,2-b]thiophene ring system. researchgate.netmdpi.com
This methodology offers a reliable route to various substituted thieno[3,2-b]thiophenes, with the substitution pattern on the final product being dictated by the substituents on the initial thiophene precursor and the nature of the sulfur nucleophile.
Table 4: Examples of SNAr with Halogen Displacement in Thieno[3,2-b]thiophene Synthesis
| Thiophene Substrate | Nucleophile | Product | Yield (%) | Reference |
| Methyl 3-bromo-2-formylthiophene-5-carboxylate | Methyl thioglycolate | Methyl 5-formylthieno[3,2-b]thiophene-2-carboxylate | Not specified | mdpi.com |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate | 93 | mdpi.com |
Nitro Group Displacement with Thiolates as a Synthetic Route
A potent strategy for constructing the thieno[3,2-b]thiophene framework involves the nucleophilic aromatic substitution (SNAr) of a nitro group on a thiophene precursor. mdpi.com The aromatic nitro group serves as an effective leaving group, particularly when activated by electron-withdrawing groups on the ring. mdpi.com
This approach typically begins with a 3-nitrothiophene derivative bearing carbonyl functionalities at the C-2 and C-5 positions. The reaction of these 3-nitrothiophene-2,5-dicarboxylates with various S-nucleophiles, such as thioglycolates or 2-mercaptoacetone, proceeds rapidly in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This step displaces the nitro group to form a 3-sulfenylthiophene intermediate. mdpi.com
Following the initial substitution, a subsequent intramolecular cyclization, such as a Dieckman condensation, is induced by a stronger base like sodium methoxide (NaOMe). This base-promoted ring closure of the 3-sulfenylthiophene, which contains a reactive methylene group adjacent to the sulfur atom, yields the fused thieno[3,2-b]thiophene ring system. mdpi.com This method provides a versatile route to various 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.com In some cases, the reaction of a precursor like methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate can directly form the thieno[3,2-b]thiophene scaffold in a single step. mdpi.com
| 3-Nitrothiophene Precursor | Thiol Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | K₂CO₃ then NaOMe | Acetone/Methanol | Dimethyl 3-hydroxythieno[3,2-b]thiophene-2,5-dicarboxylate | 79% | mdpi.com |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 2-Mercaptoacetone | K₂CO₃ then NaOMe | Acetone/Methanol | Methyl 3-acetyl-5-(methoxycarbonyl)thieno[3,2-b]thiophen-2-olate | 87% | mdpi.com |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate | K₂CO₃ | Acetone | Dimethyl 3-hydroxythieno[3,2-b]thiophene-2,6-dicarboxylate | 95% | mdpi.com |
Cross-Coupling Reactions for Thienothiophene Scaffolds
Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing and functionalizing the thieno[3,2-b]thiophene core. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex derivatives from halogenated or organometallic precursors.
The Suzuki-Miyaura coupling reaction is a widely used method for creating C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov In the context of thieno[3,2-b]thiophene chemistry, this reaction is employed to append aryl groups to the heterocyclic scaffold. For instance, 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene can be coupled with various arylboronic acids, such as 4-dodecylphenylboronic acid or 4-(trifluoromethyl)phenylboronic acid. nih.gov These reactions are typically catalyzed by a palladium(0) complex, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in a suitable solvent such as refluxing tetrahydrofuran (THF). nih.gov
The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide or triflate. nih.govacs.org This technique is particularly effective for coupling electron-rich species like thiophenes. nih.gov It has been successfully applied to the synthesis of various thieno[3,2-b]thiophene derivatives.
One approach involves the reaction of a halogenated thieno[3,2-b]thiophene, such as 2,5-dibromothieno[3,2-b]thiophene, with an organostannane like tributyl(thiophen-2-yl)stannane. acs.org This reaction, catalyzed by Pd(PPh₃)₄ in dimethylformamide (DMF), yields 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene. nih.gov Another strategy is a one-pot Stille coupling where a thieno[3,2-b]thiophene derivative is first treated with n-butyllithium and then with tributyltin chloride to generate the organostannane in situ. This intermediate is then immediately coupled with an aryl halide, such as bromobenzene, in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. nih.gov
| Thienothiophene Substrate | Coupling Partner | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,5-Dibromothieno[3,2-b]thiophene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | DMF | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | 63% | nih.govacs.org |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (in situ stannylation) | Bromobenzene | PdCl₂(PPh₃)₂ | THF | 2,5-Bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene | Not Specified | nih.gov |
Direct (Hetero)arylation Polymerization (DHAP) is an increasingly popular method for synthesizing conjugated polymers, as it avoids the need to prepare organometallic monomers, thus offering a more atom-economical and streamlined process. This technique involves the direct coupling of C-H bonds with C-Halogen bonds.
In the synthesis of polymers containing the thieno[3,2-b]thiophene unit, DHAP has been used to prepare solution-processable neutral black electrochromic copolymers. rsc.org This facile polymerization method allows for the creation of copolymers that exhibit broad absorption across the visible spectrum, fast switching speeds, and high optical contrasts, making them suitable for electrochromic displays. rsc.org
Direct Synthesis and Derivatization Approaches to Thieno[3,2-b]thiophene-2-thiol (B6172387)
While the above methods focus on constructing the thieno[3,2-b]thiophene scaffold, the introduction of a thiol group at a specific position, such as C-2, requires targeted derivatization strategies.
One of the most direct methods for introducing a thiol group onto an aromatic or heteroaromatic ring is through a functional group interconversion strategy involving metallation followed by quenching with elemental sulfur. The C-2 and C-5 positions of the thieno[3,2-b]thiophene ring are the most acidic and thus are preferentially deprotonated by strong bases. rsc.org
The synthesis of this compound can be envisioned via a two-step sequence starting from the parent thieno[3,2-b]thiophene.
Lithiation: The thieno[3,2-b]thiophene is treated with one equivalent of a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This selectively removes the proton at the C-2 position, forming 2-lithiothieno[3,2-b]thiophene. rsc.org
Sulfurization: The resulting organolithium intermediate is then quenched by adding elemental sulfur (S₈). The lithium reagent attacks the S₈ ring, leading to the formation of a lithium thiolate salt.
Protonation: A final aqueous acidic workup protonates the thiolate, yielding the target compound, this compound.
This methodology leverages the inherent reactivity of the thieno[3,2-b]thiophene core to install the desired thiol functionality in a regioselective manner. rsc.org A similar strategy has been noted in the synthesis of precursors for other thienothiophene derivatives, where a lithiated thiophene intermediate is reacted with sulfur powder. nih.govencyclopedia.pub
Functional Group Interconversion Strategies to Introduce Thiol Functionality
Reduction of Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives to Thiols
The conversion of carboxylic acids to thiols is a challenging transformation that requires specific methodologies to avoid over-reduction or side reactions. This pathway begins with the synthesis of the precursor, thieno[3,2-b]thiophene-2-carboxylic acid. A common and effective route involves a four-step synthesis starting from 3-bromothiophene, which is first formylated to 3-bromothiophene-2-carbaldehyde. acs.org This intermediate then reacts with ethyl 2-sulfanylacetate to form ethyl thieno[3,2-b]thiophene-2-carboxylate, which is subsequently saponified with lithium hydroxide to yield thieno[3,2-b]thiophene-2-carboxylic acid in excellent yield. acs.org
Direct conversion of the resulting carboxylic acid to a thiol is not typically achieved with standard reducing agents. However, modern photocatalytic methods have been developed for the direct conversion of carboxylic acids to free thiols. nih.gov This process involves the activation of the carboxylic acid into a redox-active ester, which then undergoes a radical decarboxylation-thiolation reaction. nih.gov While this specific method has not been reported for thieno[3,2-b]thiophene-2-carboxylic acid, it represents a potential synthetic route. The general mechanism involves the formation of a thiocarbonate intermediate, which can be smoothly converted to the corresponding thiol upon work-up with an aqueous base like potassium carbonate. nih.gov
Table 1: Potential Reaction Pathway for Thiol Synthesis via Carboxylic Acid Reduction
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | Thieno[3,2-b]thiophene-2-carboxylic acid | Thiolation Reagent (e.g., N-Phthalimidoyl O-phenyl thionocarbonate), Photocatalyst (e.g., Acridine), Light | Thiolcarbonate Intermediate |
Data derived from a general method for decarboxylative thiolation. nih.gov
Conversion of Halogenated Thieno[3,2-b]thiophenes to Thiolates
A more conventional approach to installing a thiol group on an aromatic core is through the nucleophilic substitution of a halogen atom. This requires the synthesis of halogenated thieno[3,2-b]thiophenes, such as 2,5-dibromothieno[3,2-b]thiophene or 2,3,5,6-tetrabromothieno[3,2-b]thiophene, which can be prepared on a large scale. nih.govrsc.org
The conversion to a thiolate can be achieved by reacting the brominated precursor with a sulfur nucleophile. Common reagents for this transformation include sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH). Alternatively, the halogenated thieno[3,2-b]thiophene can first be converted into an organometallic intermediate. A bromine-lithium exchange reaction, for example, can be performed using butyllithium to generate a lithiated thieno[3,2-b]thiophene species. rsc.org This highly reactive intermediate can then be "quenched" with elemental sulfur (S₈). The subsequent acidic work-up protonates the resulting thiolate to yield the desired thiol. This method offers a versatile route to 2-thiolated derivatives, provided that the initial halogenation is regioselective for the 2-position.
Selective Thiolation of the Thieno[3,2-b]thiophene Core
Direct C-H functionalization offers a more atom-economical route to this compound by avoiding the need for pre-functionalized halogenated substrates. This strategy relies on the selective deprotonation (metalation) of the thieno[3,2-b]thiophene core, followed by trapping the resulting organometallic species with a sulfur electrophile.
The thieno[3,2-b]thiophene scaffold can undergo selective metalation at its various positions. Treatment with two molar equivalents of butyllithium, for instance, leads to the formation of a 2,5-dilithiated derivative. rsc.org For selective mono-functionalization at the 2-position, careful control of stoichiometry and reaction conditions is essential. More recently, magnesiation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has been employed for the functionalization of the thieno[3,2-b]thiophene scaffold. nih.gov Starting from 2,5-dichlorothieno[3,2-b]thiophene, this method allows for magnesiation at the 3- and 6-positions. nih.gov For the parent, unsubstituted thieno[3,2-b]thiophene, lithiation preferentially occurs at the α-positions (2- and 5-positions).
Once the organometallic intermediate is formed (e.g., 2-lithio-thieno[3,2-b]thiophene), it can be reacted with elemental sulfur (S₈) to form a lithium thiolate. Subsequent protonation during aqueous work-up affords the final this compound.
Table 2: Regioselectivity in the Metalation of Thieno[3,2-b]thiophene Derivatives
| Substrate | Reagent | Position(s) Metalated | Subsequent Reaction | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene | 2 equiv. n-BuLi | 2 and 5 | Quenching with electrophiles | rsc.org |
| 3,6-Dibromothieno[3,2-b]thiophene (B1311239) | 2 equiv. n-BuLi | 3 and 6 (via Li-Br exchange) | Quenching with electrophiles | rsc.org |
Multi-Component Reactions Yielding this compound Analogs
Multi-component and cascade reactions provide efficient pathways to construct the thieno[3,2-b]thiophene core, often with the potential to incorporate sulfur functionality directly. These methods build the heterocyclic system from simpler acyclic or monocyclic precursors.
One notable strategy involves the bisulfur cyclization of alkynyl diols. nih.govmdpi.com In this approach, an appropriately substituted alkynyl diol is treated with a sulfur source, such as sodium thiosulfate (Na₂S₂O₃) in the presence of iodine, to initiate a cascade reaction that forms the fused bicyclic system. nih.govmdpi.com The substitution pattern on the final thieno[3,2-b]thiophene product is determined by the substituents on the starting alkynyl diol. This method allows for the synthesis of various substituted analogs in moderate to good yields. mdpi.com
Another powerful method is the Fiesselmann thiophene synthesis, which has been applied to construct aryl-substituted thieno[3,2-b]thiophene derivatives. nih.gov This reaction involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. This sequence directly builds the second thiophene ring, yielding 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov While not yielding a thiol directly, this product is a highly functionalized analog.
Furthermore, synthetic strategies starting from 3-nitrothiophenes have been developed. mdpi.com The reaction of 3-nitrothiophene-2,5-dicarboxylates with thiols like methyl thioglycolate proceeds via nucleophilic aromatic substitution of the nitro group. mdpi.comresearchgate.net The resulting intermediate, a 3-sulfenylthiophene, can then undergo an intramolecular Dieckman condensation to afford 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.com
Table 3: Examples of Multi-Component/Cascade Syntheses for Thieno[3,2-b]thiophene Analogs
| Reaction Type | Key Precursors | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Bisulfur Cyclization | Alkynyl Diols | I₂ / Na₂S₂O₃ | Substituted Thieno[3,2-b]thiophenes | nih.govmdpi.com |
| Fiesselmann Synthesis | 3-Chlorothiophene-2-carboxylates, Methyl Thioglycolate | Potassium tert-butoxide | 3-Hydroxythieno[3,2-b]thiophene-2-carboxylates | nih.gov |
Chemical Reactivity and Functionalization of Thieno 3,2 B Thiophene 2 Thiol
Reactions at the Thiol Group
The thiol group in thieno[3,2-b]thiophene-2-thiol (B6172387) is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the introduction of diverse molecular fragments.
Thiol-Ene Click Chemistry with this compound
The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction is characterized by its high efficiency, stereoselectivity, and broad functional group tolerance, proceeding under mild conditions, often initiated by light or a radical initiator. wikipedia.org The reaction typically follows an anti-Markovnikov addition pathway. wikipedia.org
While the thiol-ene reaction is a powerful tool for molecular construction, specific examples detailing the participation of this compound in this reaction are not extensively documented in the reviewed literature. However, the general principles of the thiol-ene reaction are well-established. The process is initiated by the formation of a thiyl radical from the thiol, which then adds to an alkene. This is followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.orgnih.gov Given the reactivity of thiols in this process, it is anticipated that this compound would readily participate in such transformations, providing a straightforward route to novel thieno[3,2-b]thiophene-based materials.
Table 1: General Characteristics of Thiol-Ene Click Chemistry
| Feature | Description |
| Reactants | Thiol (e.g., this compound) and Alkene |
| Product | Thioether |
| Mechanism | Typically free-radical addition |
| Regioselectivity | Generally anti-Markovnikov |
| Key Advantages | High yield, high rate, stereoselective, wide functional group tolerance |
Formation of Thioethers and Disulfides
The thiol group of this compound can be readily converted into thioethers and disulfides, providing pathways for further functionalization.
The synthesis of thienyl thioethers can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. thieme-connect.comthieme.de For instance, a one-pot, transition-metal-free procedure has been developed for the synthesis of thienyl thioethers via the reaction of a transient thienyl thioether with an arenethiol, promoted by trifluoromethanesulfonic acid (TfOH). thieme-connect.comthieme.de While this method does not start from this compound itself, it demonstrates a viable route to related thioether structures. The direct S-alkylation of this compound with alkyl halides in the presence of a base represents a more conventional and direct approach to thioether synthesis.
Disulfides are formed through the oxidative coupling of two thiol molecules. This transformation is a common reaction for thiols and can be effected by a variety of mild oxidizing agents. researchgate.net The resulting disulfide bond can be reversible, adding another layer of dynamic chemistry to the system. nih.gov The formation of a disulfide from this compound would result in a symmetrical dimer, bis(thieno[3,2-b]thiophen-2-yl) disulfide. This reaction is significant in the context of creating larger, functional molecules and for the temporary protection of the thiol group. chemrxiv.org
Oxidative Transformations of the Thiol Moiety
The oxidation of the thiol group in this compound can lead to a range of sulfur-containing functional groups, including sulfenic acids, sulfinic acids, and sulfonic acids. The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions. While the oxidation of the sulfur atoms within the thiophene (B33073) rings of thieno[2,3-b]thiophenes to the corresponding sulfonyl group using reagents like HOF·CH3CN has been reported, the selective oxidation of the exocyclic thiol group presents a different synthetic challenge. researchgate.netysu.am Generally, the oxidation of thiols can be controlled to yield the desired oxidation state. researchgate.netwikipedia.org For instance, mild oxidation would yield the disulfide, as discussed previously, while stronger oxidizing agents would lead to the more highly oxidized acid derivatives.
Reactivity of the Thieno[3,2-b]thiophene (B52689) Core Bearing a 2-Thiol Substituent
The presence of a 2-thiol (or a 2-thioalkyl) group influences the reactivity of the thieno[3,2-b]thiophene core, particularly in electrophilic aromatic substitution and metal-catalyzed coupling reactions.
Electrophilic Aromatic Substitution Patterns
The thieno[3,2-b]thiophene ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. The thiol group (-SH) and, by extension, the thioalkyl group (-SR) are generally considered to be ortho, para-directing and activating groups in electrophilic aromatic substitution on benzene (B151609) rings. However, in the context of the thieno[3,2-b]thiophene system, the directing effects can be more complex. The α-positions (2 and 5) of the parent thieno[3,2-b]thiophene are the most reactive towards electrophiles. With a substituent at the 2-position, the incoming electrophile would be expected to preferentially attack the 5-position. The presence of the sulfur-containing group at the 2-position would likely enhance the reactivity of the ring towards electrophilic attack.
Palladium-Catalyzed C-C and C-X Coupling Reactions at Other Positions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for the functionalization of thieno[3,2-b]thiophene derivatives. nih.govnih.govorganic-chemistry.org These reactions are typically used to form new carbon-carbon or carbon-heteroatom bonds at halogenated positions of the thieno[3,2-b]thiophene core. nih.gov
For a this compound derivative, it would first be necessary to introduce a leaving group, such as a bromine or iodine atom, at another position on the ring system (e.g., the 5-position). The thiol group itself can be problematic in palladium-catalyzed reactions as it can poison the catalyst. thieme.de Therefore, it is often necessary to protect the thiol group, for example as a thioether, before carrying out the coupling reaction. Following the coupling reaction, the protecting group can be removed to regenerate the thiol. This strategy allows for the selective functionalization of other positions on the thieno[3,2-b]thiophene ring, leading to a wide array of complex molecules. nih.govbeilstein-journals.org
Table 2: Summary of Reactivity
| Reaction Type | Reagents/Conditions | Products |
| Thiol-Ene Click Chemistry | Alkene, Radical Initiator/Light | Thieno[3,2-b]thiophen-2-yl thioethers |
| Thioether Formation | Alkyl halide, Base | Thieno[3,2-b]thiophen-2-yl thioethers |
| Disulfide Formation | Mild Oxidizing Agent (e.g., I2) | Bis(thieno[3,2-b]thiophen-2-yl) disulfide |
| Thiol Oxidation | Strong Oxidizing Agent | Thieno[3,2-b]thiophene-2-sulfonic acid and related derivatives |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | Substituted this compound derivatives |
| Palladium-Catalyzed Coupling | Halogenated this compound derivative, Organometallic reagent, Pd catalyst | Aryl-, vinyl-, or alkynyl-substituted this compound derivatives |
Ring-Opening and Rearrangement Processes
The fused heterocyclic core of thieno[3,2-b]thiophene exhibits susceptibility to ring-opening reactions, particularly under the influence of strong nucleophiles like organolithium reagents. While research on this compound itself is specific, the reactivity of the parent thieno[3,2-b]thiophene system provides significant insights. Studies have shown that organolithium reagents can attack the sulfur atoms within the fused ring system, leading to cleavage of the thiophene rings. beilstein-journals.org For instance, the reaction of 2,5-disubstituted dithieno[2,3-b:3',2'-d]thiophenes with n-butyllithium (n-BuLi) results in the cleavage of the central ring. beilstein-journals.org This process can be selective, with n-BuLi showing high selectivity for ring-opening over deprotonation when both are possible. beilstein-journals.org
In related systems, such as α-chloro-β-nitrothieno[2,3-c]pyridazines, interaction with N'-(aryl)benzothiohydrazides can induce a one-pot reaction sequence involving thiophene ring-opening followed by intramolecular cyclizations to form complex hybrid molecules. nih.gov This type of reaction, proceeding through a formal [4+1] annulation, highlights the potential for the thieno[3,2-b]thiophene scaffold to undergo significant structural transformations. nih.gov
These ring-opening processes are sensitive to the reagents and conditions used. For example, in the reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents, the efficiency of the ring-opening is related to the structure of the aryl group. researchgate.net The use of t-butyllithium (t-BuLi) instead of n-BuLi can also alter the reaction pathway, sometimes favoring metal-halogen exchange over ring-opening. beilstein-journals.org
Formation of Conjugated Oligomers and Polymers Incorporating Thiolated Thienothiophene Units.nih.govacs.org
The thieno[3,2-b]thiophene (TT) unit is a highly sought-after building block for conjugated polymers due to its rigid, planar structure and electron-rich nature, which facilitate π-conjugation and charge transport. ossila.comresearchgate.net The incorporation of a thiol group offers a versatile handle for both polymerization and post-polymerization functionalization. These polymers are synthesized for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comrsc.org
A series of soluble thieno[3,2-b]thiophene oligomers with alternating TT and bithiophene or fluorene (B118485) units have been synthesized for FET applications. rsc.org These materials exhibit lower HOMO energy levels compared to traditional oligothiophenes, leading to higher ambient stability. rsc.org
Electrochemical Polymerization Strategies
Electrochemical polymerization is a powerful technique for creating thin, uniform films of conjugated polymers directly onto an electrode surface. winona.edu This method is applicable to thieno[3,2-b]thiophene derivatives, allowing for the growth of electroactive and electrochromic polymer films. nih.gov
The process typically involves the repeated cyclic voltammetry scanning of a monomer solution, such as 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), in the presence of a supporting electrolyte. nih.gov During the anodic scan, the monomer is oxidized to a radical cation, which then couples with other radical cations or neutral monomers to initiate polymerization. The resulting polymer deposits on the electrode surface, and its growth can be monitored by the increase in the redox peaks in the cyclic voltammogram. winona.edunih.gov The properties of the resulting polymer film, such as its conductivity and color, can be reversibly tuned by electrochemical doping and de-doping. nih.gov
For example, the electropolymerization of 4-CNPhTT from a solution of acetonitrile/dichloromethane with NaClO₄ or LiClO₄ as the electrolyte yields the polymer p(4-CNPhTT). nih.gov Spectroelectrochemical analysis of such films reveals significant optical changes upon varying the applied potential, demonstrating their electrochromic behavior. nih.gov
Copolymerization with Other Heteroaromatic Monomers
To fine-tune the optoelectronic properties of materials for specific applications, thieno[3,2-b]thiophene and its derivatives are frequently copolymerized with other heteroaromatic monomers. This approach creates donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architectures that can modulate the polymer's band gap, energy levels, and charge transport characteristics. nih.govresearchgate.net
Common co-monomers include benzothiadiazole (BT), diketopyrrolopyrrole (DPP), thiophene, and furan. nih.govresearchgate.netresearchgate.net The synthesis of these copolymers is often achieved through palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira polymerizations. nih.govresearchgate.netrsc.org
For instance, Stille polymerization has been used to synthesize copolymers of a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge with a fluorinated benzothiadiazole acceptor and a thiophene or thienothiophene donor. nih.govnih.gov The choice of the donor unit (thiophene vs. thienothiophene) significantly impacts the resulting polymer's crystallinity and hole mobility, with the thienothiophene-containing polymer (PTT-ODTTBT) showing more ordered stacking and better device performance in organic solar cells. nih.govmdpi.com
Similarly, direct (hetero)arylation polymerization (DArP) has been employed to create copolymers for neutral black electrochromism, combining thieno[3,2-b]thiophene-based donors with acceptor units. researchgate.netrsc.org This method is economically advantageous as it avoids the pre-synthesis of organotin or organoboron monomers. rsc.org
Table 1: Examples of Copolymers Incorporating Thieno[3,2-b]thiophene Units
| Copolymer Name | Co-monomers | Polymerization Method | Key Finding/Application | Reference |
|---|---|---|---|---|
| PTT-ODTTBT | 3-(2-octyldodecyl)thieno[3,2-b]thiophene, Fluorinated benzothiadiazole, Thienothiophene | Stille Polymerization | High crystallinity and hole mobility; PCE of 7.05% in OPVs. | nih.govmdpi.com |
| PTTBTPh0.35 | Thieno[3,2-b]thiophene derivative, Phenyl-substituted acceptor | Direct (Hetero)arylation Polymerization | Solution-processable neutral black electrochromism with high color neutrality. | researchgate.netrsc.org |
| Not Specified | Thieno[3,2-b]thiophene, Diketopyrrolopyrrole | Not Specified | Replacing thiophene with thieno[3,2-b]thiophene as a bridge increased absorption and hole mobility. | researchgate.net |
| P2 | Thieno[3,2-b]thiophene, 2,5-bis(dodecyloxy)benzene | Not Specified | Enhanced π-stacking and lower bandgap compared to thiophene-based analogue. | researchgate.net |
Controlled Polymerization Techniques for Thiolated Thienothiophene Monomers
Achieving well-defined polymer architectures with controlled molecular weight, low polydispersity, and specific end-groups is crucial for optimizing the performance of conjugated polymers. While traditional cross-coupling methods like Stille and Suzuki polycondensation offer some control, other techniques classified as controlled/living polymerizations provide more precise command over the polymer structure. wiley-vch.deresearchgate.netcmu.edu
Catalyst-Transfer Polycondensation (CTP): This chain-growth method is effective for many donor-type monomers. However, the polymerization of thieno[3,2-b]thiophene using nickel catalysts can be challenging. It has been suggested that the process can stall due to the catalyst being trapped in a Ni(II) complex formed by the oxidative insertion of Ni(0) into the C–S bonds of the thienothiophene ring. acs.org
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust controlled radical polymerization method based on the reversible transfer of a halogen atom between a dormant polymer chain and a transition-metal complex. itu.edu.tr Surface-initiated ATRP (SI-ATRP) has been used to grow polymer brushes with pendant thiophene groups from a substrate. nih.gov While not demonstrated specifically for this compound, this technique could potentially be adapted. For instance, a methacrylate (B99206) monomer functionalized with a thienothiophene thiol could be polymerized via ATRP to create well-defined polymer chains.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes thiocarbonylthio compounds as chain transfer agents to mediate the polymerization, allowing for excellent control over the final polymer architecture. itu.edu.tr
Thiol-Ene Polymerization: The presence of a thiol group on the this compound monomer opens the possibility of using thiol-ene "click" chemistry for polymerization. This reaction involves the radical- or base-catalyzed addition of a thiol to a double bond (ene). Thiol-ene polymerization has been used to create bio-based self-immolative polymers and could be a viable strategy for incorporating the thienothiophene thiol monomer into polymer chains with comonomers containing vinyl or allyl groups. chemrxiv.org
Advanced Spectroscopic and Structural Elucidation Techniques for Thieno 3,2 B Thiophene 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thieno[3,2-b]thiophene (B52689) derivatives, providing precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
In the ¹H NMR spectrum of the parent thieno[3,2-b]thiophene, the protons appear as distinct signals, and their chemical shifts and coupling constants are instrumental for assignment. For instance, in thieno[3,2-b]thiophene-2-carboxylic acid, a related derivative, the proton spectrum displays a doublet at a low field (1.79 τ, J = 0.6 c/s), another doublet at 2.04 τ (J = 5.2 c/s), and a quartet at 2.44 τ (J = 5.2 and 0.6 c/s). scispace.com These signals can be assigned to specific protons on the fused ring system based on their multiplicity and coupling constants. scispace.com The introduction of a substituent, such as a thiol group at the 2-position, would further alter the chemical shifts and coupling patterns of the remaining ring protons, allowing for unambiguous structural confirmation.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the thieno[3,2-b]thiophene core are sensitive to their local electronic environment. For substituted thieno[3,2-b]pyridines, a related class of compounds, linear correlations have been established between the ipso substituent chemical shifts and those of corresponding benzene (B151609) derivatives, aiding in the assignment of carbon signals. researchgate.net Similar correlations can be applied to thieno[3,2-b]thiophene-2-thiol (B6172387) to confirm the position of the thiol group and to assign the resonances of the carbon atoms in the heterocyclic rings. One-bond ¹³C-¹H coupling constants (¹JCH) are also powerful tools for assigning the location of substituents on the thienopyridine ring, a principle that is equally applicable to thieno[3,2-b]thiophene systems. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Thieno[3,2-b]thiophene Derivatives
| Compound | Nucleus | Chemical Shift (ppm or τ) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene-2-carboxylic acid | ¹H | 1.79 (d) | 0.6 | scispace.com |
| Thieno[3,2-b]thiophene-2-carboxylic acid | ¹H | 2.04 (d) | 5.2 | scispace.com |
| Thieno[3,2-b]thiophene-2-carboxylic acid | ¹H | 2.44 (q) | 5.2, 0.6 | scispace.com |
| Thieno[2,3-b]thiophene-2-carboxylic acid | ¹H | 1.94 (τ) | scispace.com | |
| Thieno[2,3-b]thiophene-2-carboxylic acid | ¹H | 2.21 (τ) | scispace.com |
This table presents illustrative NMR data for related compounds to demonstrate the principles of spectral assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound, thereby confirming its elemental composition and providing structural clues. The electron ionization (EI) mass spectrum of the parent thieno[3,2-b]thiophene shows a molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight. nist.gov
For derivatives of thieno[3,2-b]thiophene, the fragmentation patterns observed in their mass spectra are characteristic of the substituents present. For example, in thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides, a related class of compounds, characteristic fragment ions arise from the cleavage of the C-Cl bond. nih.gov Similarly, in dianilides of thieno[2,3-b]thiophene, dominant peaks are formed by the cleavage of the C-N bond of the anilido group. nih.gov
In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the thiol group (-SH) or cleavage of the thiophene (B33073) ring. The fragmentation of thiols often exhibits unique patterns that can help in identifying the thiol moiety. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.
Table 2: Mass Spectrometry Data for Thieno[3,2-b]thiophene and a Related Derivative
| Compound | Ionization Method | m/z (relative intensity) | Assignment | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]thiophene | Electron Ionization | 140 | [M]⁺ | nist.gov |
This table provides examples of mass spectrometry data for the parent compound and a more complex derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The aromatic C-H stretching vibrations of the thieno[3,2-b]thiophene ring system would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the fused rings would result in one or more absorption bands in the 1600-1450 cm⁻¹ region. For instance, in a derivative containing a carbonyl group, a strong absorption band for the C=O stretch is observed around 1645 cm⁻¹. nih.gov Similarly, the IR spectrum of a thieno[2,3-d]pyrimidine (B153573) derivative showed the disappearance of a carbonyl ester band and the appearance of a carbonyl hydrazide band, confirming a chemical transformation. semanticscholar.org
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S-H | Stretching | 2550 - 2600 (weak) |
| C-H (aromatic) | Stretching | > 3000 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
This table is based on general IR correlation charts and data from related compounds.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of conjugated molecules like this compound.
The UV-Vis spectrum of the parent thieno[3,2-b]thiophene exhibits absorption bands corresponding to π-π* electronic transitions within the conjugated system. nist.gov The introduction of a thiol group at the 2-position is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the π-system and the electron-donating nature of the sulfur atom.
Studies on various derivatives of thieno[3,2-b]thiophene have shown that their absorption and emission properties can be tuned by modifying their chemical structure. For example, thieno[3,2-b]thiophene derivatives end-capped with phenyl units exhibit UV-Vis absorption that makes them promising candidates for organic semiconductor applications. nih.gov Furthermore, the fusion of thieno[3,2-b]thiophene moieties to BODIPY dyes results in derivatives that absorb in the near-infrared region with very high molar extinction coefficients. rsc.org Replacing thiophene with thieno[3,2-b]thiophene in certain polymers leads to an increased absorption coefficient. researchgate.net
The fluorescence properties of this compound would provide insights into its excited-state dynamics. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. For instance, in thieno[3,2-b]thiophene-fused BODIPYs, the fluorescence quantum yields are significantly affected by the presence of iodine substitutions. rsc.org
Table 4: Electronic Absorption Data for Thieno[3,2-b]thiophene-based Molecules
| Compound/Polymer | Absorption Maxima (λmax, nm) | Solvent/State | Reference |
|---|---|---|---|
| Porphyrin-Thieno[3,2-b]thiophene Derivative (PorTT-T) | 483, 504, 695 | Film | nih.gov |
This table highlights the absorption characteristics of complex systems incorporating the thieno[3,2-b]thiophene unit.
X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal XRD analysis would reveal the exact geometry of the molecule and how it packs in the solid state.
While a specific crystal structure for this compound is not available in the provided search results, studies on related compounds demonstrate the power of this technique. For instance, the crystal structure of a thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene derivative shows both π-π stacking and intermolecular S-S contacts, with the molecules forming a sheet-like array. researchgate.net
In polymers containing thieno[3,2-b]thiophene units, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), XRD studies have shown that the polymer crystallizes with lamellae of π-stacked chains. nist.govnih.gov The high degree of crystallinity and the specific packing arrangement are directly correlated with the material's high charge carrier mobility. nist.govnih.gov These findings underscore the importance of solid-state packing in determining the electronic properties of thieno[3,2-b]thiophene-based materials. The introduction of a thiol group would likely influence the packing arrangement through hydrogen bonding or other intermolecular interactions.
Table 5: Crystallographic Data for a Thieno[3,2-b]thiophene Derivative
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Interplanar Separation (Å) | Reference |
|---|
This table provides an example of the type of data obtained from XRD analysis of a related fused-ring system.
Cyclic Voltammetry and Other Electrochemical Methods for Redox Behavior
Cyclic voltammetry (CV) and other electrochemical techniques are crucial for probing the redox behavior of this compound, providing information on its oxidation and reduction potentials. These parameters are essential for understanding its electronic properties and for its potential applications in organic electronics.
In porphyrin derivatives containing thieno[3,2-b]thiophene, CV measurements have been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govsemanticscholar.org These energy levels are critical for predicting the performance of these materials in organic solar cells. nih.govsemanticscholar.org For a series of diketopyrrolopyrrole-based conjugated polymers, replacing a thiophene unit with a thieno[3,2-b]thiophene unit resulted in a deeper HOMO level, which is beneficial for solar cell performance. researchgate.net
Table 6: Electrochemical Data for Thieno[3,2-b]thiophene-based Molecules
| Compound/Polymer | Onset Oxidation Potential (Eonset ox, V) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Reference |
|---|---|---|---|---|
| Porphyrin-Thieno[3,2-b]thiophene Derivative (PorTT-T) | 0.88 | -5.20 | -3.49 | nih.gov |
This table illustrates the type of data obtained from electrochemical studies and its importance in determining key electronic parameters.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Thieno[3,2-b]thiophene |
| Thieno[3,2-b]thiophene-2-carboxylic acid |
| Thieno[2,3-b]thiophene-2-carboxylic acid |
| Thieno[3,2-b]pyridines |
| 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene |
| Thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides |
| Thieno[2,3-d]pyrimidine |
| BODIPY |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene |
| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole |
| Porphyrin-Thieno[3,2-b]thiophene Derivative (PorTT-T) |
Computational and Theoretical Investigations of Thieno 3,2 B Thiophene 2 Thiol Architectures
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of molecules like thieno[3,2-b]thiophene-2-thiol (B6172387). These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are crucial for predicting the material's behavior in electronic devices.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the electronic and optical properties of a molecule. The HOMO level is related to the electron-donating ability, while the LUMO level corresponds to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical factor in determining the material's conductivity and absorption characteristics.
For thieno[3,2-b]thiophene-based molecules, the HOMO is typically a π-orbital delocalized across the fused ring system, while the LUMO is a π*-antibonding orbital. The introduction of a thiol group at the 2-position is expected to influence these frontier orbitals. The sulfur atom of the thiol group possesses lone pairs of electrons that can participate in π-conjugation, generally leading to a destabilization (increase in energy) of the HOMO level. This, in turn, would reduce the HOMO-LUMO gap, potentially shifting the absorption spectrum to longer wavelengths.
While specific computational data for this compound is not abundant in the literature, studies on related derivatives provide valuable insights. For instance, calculations on various substituted thieno[3,2-b]thiophenes have shown that the HOMO and LUMO levels can be effectively tuned by the nature of the substituent.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Di(HTh2BT)DTCTT | -4.95 | -3.29 | 1.66 |
| PT-ODTTBT | -5.26 | -3.61 | 1.65 |
| PTT-ODTTBT | -5.38 | -3.69 | 1.69 |
The data in this table is for related thieno[3,2-b]thiophene derivatives and is intended to be representative of the typical energy levels found in this class of compounds. The values for this compound may differ.
Electrostatic Potential Mapping and Charge Distribution
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. The ESP is calculated by placing a positive point charge at various positions around the molecule and determining the energy of interaction.
For the thieno[3,2-b]thiophene core, the electron-rich thiophene (B33073) rings create a region of negative electrostatic potential. The introduction of the thiol group introduces further complexity. The sulfur atom of the thiol is more electronegative than hydrogen, leading to a polarized S-H bond and a region of negative potential around the sulfur and a region of positive potential around the hydrogen. This makes the hydrogen atom a potential hydrogen bond donor and the sulfur atom a potential hydrogen bond acceptor, which can significantly influence intermolecular interactions and crystal packing.
Density Functional Theory (DFT) for Reactivity and Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of molecules and elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway and identify the rate-determining steps.
In the context of this compound, DFT calculations can be employed to study a variety of reactions. For example, the acidity of the thiol proton can be predicted by calculating the energy change associated with its deprotonation. The nucleophilicity of the resulting thiolate anion can also be assessed, providing insights into its reactivity towards electrophiles. Furthermore, DFT can be used to model the oxidative coupling of two thiol molecules to form a disulfide bridge, a common reaction for thiols that can be used to create larger, more complex architectures.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can provide valuable insights into the conformational flexibility of molecules and the nature of intermolecular interactions, which are crucial for understanding the bulk properties of a material.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of molecules, including UV-Vis absorption spectra, nuclear magnetic resonance (NMR) chemical shifts, and vibrational frequencies (IR and Raman). These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of new compounds.
For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption spectrum. The calculated spectrum could then be compared with experimental data to validate the computational methodology and provide a more detailed understanding of the electronic structure. Similarly, NMR chemical shifts can be calculated and compared with experimental values to confirm the molecular structure. A good agreement between predicted and experimental spectra provides a high degree of confidence in the computational model, which can then be used to predict other properties of interest.
While experimental spectroscopic data for this compound is not widely published, the general approach of combining computational predictions with experimental validation is a cornerstone of modern chemical research.
Thieno 3,2 B Thiophene 2 Thiol As a Functionalized Building Block in Advanced Materials Research
Role in Organic Electronics as a Functionalized Semiconductor Precursor
Thieno[3,2-b]thiophene (B52689) and its derivatives are foundational in the synthesis of small molecules and polymers for organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). ossila.com Their fused-ring structure provides enhanced electron delocalization and structural rigidity, which are beneficial for charge transport. ossila.comfrontiersin.org
Organic Field-Effect Transistors (OFETs)
The thieno[3,2-b]thiophene unit is a key building block in high-performance organic field-effect transistors (OFETs). ossila.comsnu.edu.inresearchgate.net Its incorporation into conjugated polymers and small molecules leads to materials with excellent charge carrier mobilities. ossila.comulb.ac.betue.nlresearchgate.net The planarity of the thieno[3,2-b]thiophene core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. ulb.ac.beresearchgate.net
For instance, copolymers of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene (B33073) have demonstrated remarkable hole mobilities, reaching up to 1.95 cm²/V·s. tue.nlresearchgate.net This performance highlights the potential of thieno[3,2-b]thiophene derivatives in creating highly efficient OFETs. tue.nl The design of novel oligomers and star-shaped molecules incorporating thieno[3,2-b]thiophene has also yielded promising p-type semiconductors for OFET applications. snu.edu.innih.govresearchgate.netrsc.org These materials exhibit good thermal stability and solubility, facilitating their processing into thin films for device fabrication. snu.edu.inrsc.org
Below is a table summarizing the performance of some OFETs based on thieno[3,2-b]thiophene derivatives:
| Material | Hole Mobility (cm²/V·s) | On/Off Ratio | Ref. |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | 1.95 | - | tue.nl |
| HT2TT oligomer | 0.025 | 1.2 x 10³ | snu.edu.in |
| DPh-BTBT | 2.0 | 10⁸ | researchgate.net |
| Ph-BTBT-12 | 4.80 | - | researchgate.net |
Organic Light-Emitting Diodes (OLEDs)
In the realm of organic light-emitting diodes (OLEDs), thieno[3,2-b]thiophene derivatives serve as crucial components in the design of efficient emitters. beilstein-journals.orgbeilstein-archives.org The electron-rich nature of the thieno[3,2-b]thiophene core makes it an excellent building block for constructing semiconductors used in OLEDs. rsc.orgbeilstein-journals.org
A notable example is a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, where triphenylamine (B166846) (donor) and dimesitylboron (acceptor) are linked through a thieno[3,2-b]thiophene π-conjugated bridge. beilstein-journals.orgbeilstein-archives.org This molecule, when used as an emitter in a solution-processed OLED, exhibited a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W. beilstein-journals.orgbeilstein-archives.org The device turned on at a low voltage of 2.9 V and emitted green light. beilstein-journals.org This demonstrates the suitability of thieno[3,2-b]thiophene-based materials for creating efficient and low-power OLEDs for display technologies. beilstein-journals.org
Key performance metrics for an OLED employing a DMB-TT-TPA emitter are presented in the table below:
| Parameter | Value |
| Maximum Luminance | 752 cd/m² |
| Maximum External Quantum Efficiency | 4.61% |
| Maximum Power Efficiency | 6.70 lm/W |
| Maximum Current Efficiency | 10.6 cd/A |
| Turn-on Voltage | 2.9 V |
| Emission Wavelength | 512 nm |
| CIE Coordinates | (0.16, 0.51) |
Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)
Thieno[3,2-b]thiophene is a prominent building block in the design of donor materials for organic photovoltaics (OPVs) and organic solar cells (OSCs). ossila.commdpi.comnih.gov Its incorporation into conjugated polymers helps in tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving high power conversion efficiencies (PCEs). mdpi.com
For example, donor-π-bridge-acceptor type copolymers utilizing a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge have shown promising results. mdpi.comnih.gov One such polymer, when blended with a fullerene acceptor (PC71BM), achieved a PCE of up to 7.05%. mdpi.comnih.gov The high crystallinity and preferential face-on orientation of the polymer in the film, facilitated by the thienothiophene unit, were key to this high performance. mdpi.comnih.gov
Furthermore, small molecules based on a thieno[3,2-b]thiophene central unit have been designed to function as bifunctional materials, acting as both electron donors and acceptors in OPVs. researchgate.net When used as donors with PC71BM, these materials have yielded PCEs, demonstrating their versatility. researchgate.net The development of novel donor materials with a dithienocyclopenta-thieno[3,2-b]thiophene (DTCTT) core, which has a more extended conjugation than similar structures, has also shown encouraging PCEs of 2.8%. rsc.org
The table below highlights the performance of some OPVs based on thieno[3,2-b]thiophene derivatives:
| Polymer/Small Molecule | Acceptor | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) | Ref. |
| PTT-ODTTBT | PC71BM | 7.05 | 13.96 | - | 66.94 | mdpi.comnih.gov |
| di(HTh2BT)DTCTT | PC71BM | 2.8 | -9.3 | 0.73 | 42 | rsc.org |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | PC71BM | 5.4 | - | - | - | tue.nlresearchgate.net |
Hole Transport Materials (HTMs) in Perovskite Solar Cells
Thieno[3,2-b]thiophene-based compounds are emerging as promising hole transport materials (HTMs) for perovskite solar cells (PSCs). frontiersin.orgresearchgate.netfrontiersin.org The development of novel π-extended conjugated materials based on thieno[3,2-b]thiophene and triphenylamine has demonstrated their potential in p-i-n architecture PSCs. frontiersin.orgresearchgate.netfrontiersin.org These materials have achieved power conversion efficiencies (PCE) of 5.20% with high open-circuit voltages. frontiersin.orgresearchgate.net
Furthermore, a straightforward synthetic route has been developed to create HTMs by cross-linking arylamine-based ligands with a simple thieno[3,2-b]thiophene core. nih.gov This approach has led to a remarkable PCE exceeding 18%, which is slightly higher than the benchmark spiro-OMeTAD HTM. nih.gov These findings underscore the significant promise of thieno[3,2-b]thiophene-based structures for high-performance HTMs in PSCs. frontiersin.orgnih.gov
Conjugated Polymer and Oligomer Design Incorporating Thiolated Thienothiophene Units
The incorporation of thiolated thienothiophene units into conjugated polymers and oligomers is a key strategy for developing advanced organic electronic materials. snu.edu.in The thieno[3,2-b]thiophene moiety, being electron-rich and planar, enhances the electron-donating ability and rigidity of the polymer backbone. ossila.commdpi.com This leads to improved charge carrier mobility and well-organized crystal structures, which are beneficial for applications in OFETs and OPVs. ossila.commdpi.comnih.gov
The synthesis of soluble thieno[3,2-b]thiophene oligomers with alternating architectures, such as with bithiophene or fluorene (B118485) units, has been successfully achieved for use in field-effect transistors. snu.edu.in These oligomers exhibit good thermal stability and desirable electronic properties. snu.edu.in
Rational Design of π-Conjugated Systems for Specific Electronic Properties
The rational design of π-conjugated systems is fundamental to tailoring the electronic properties of organic materials for specific applications. nih.govnih.gov By strategically incorporating building blocks like thieno[3,2-b]thiophene, chemists can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the absorption range, and charge carrier mobility. mdpi.com
In donor-acceptor (D-A) type conjugated polymers, the thieno[3,2-b]thiophene unit often serves as an electron-donating building block or a π-bridge. mdpi.com Its excellent electron-donating ability and planarity contribute to the formation of well-organized crystal domains and high charge carrier mobility. mdpi.com The properties of these polymers can be further fine-tuned by modifying the donor and acceptor moieties, as well as the π-bridge. mdpi.com
For example, in the design of polymers for solar cells, attaching different acceptor end groups to a conjugated side chain on the thieno[3,2-b]thiophene moiety significantly affects the electronic, photophysical, and morphological properties of the resulting copolymers. nih.gov This side-chain engineering allows for the adjustment of the polymer's photophysical properties and the morphology of the blend films, which in turn influences the performance of the solar cell devices. nih.gov
Self-Assembly and Thin Film Morphology Control
The ability to control the assembly of molecules at the nanoscale is critical for optimizing the performance of organic electronic devices. The thieno[3,2-b]thiophene moiety is particularly effective in directing the formation of well-ordered thin films due to its planarity and potential for strong intermolecular S---S interactions. researchgate.net
Research has demonstrated that polymers incorporating the thieno[3,2-b]thiophene unit exhibit enhanced crystallinity and organization. For instance, donor-π-bridge-acceptor type copolymers that use thieno[3,2-b]thiophene as a π-bridge show well-organized lamellar stacking and a preferential face-on orientation, which is beneficial for charge transport in photovoltaic devices. mdpi.com This ordered packing is a direct result of the strong intermolecular π–π stacking facilitated by the fused thiophene ring system. mdpi.com
Furthermore, the method of film deposition offers a powerful tool for controlling morphology. The electropolymerization of thieno[3,2-b]thiophene has been used as a templateless method to create porous nanostructures. nih.gov The specific morphology can be tuned by the electrochemical technique employed:
Galvanostatic Deposition: This method, which uses a constant current, favors the formation of new seeds, leading to surfaces composed of large microcapsules and hollow spheres. These films exhibit hydrophilic behavior. nih.gov
Pulse Potentiostatic Deposition: This technique, involving pulsed voltage, promotes the growth of existing seeds. The resulting surfaces are formed from nanodomes and nanospheres and are generally hydrophobic. nih.gov
In solution-processed films of small molecules, blending the thieno[3,2-b]thiophene derivative with an insulating polymer like polystyrene can facilitate the formation of a more even and uniform semiconducting film. This improved morphology has been shown to increase device mobility by an order of magnitude in organic thin film transistors (OTFTs). nih.gov
Table 1: Influence of Deposition Method on Poly(thieno[3,2-b]thiophene) Film Morphology
| Deposition Method | Primary Formation Mechanism | Resulting Morphology | Surface Wettability | Reference |
|---|---|---|---|---|
| Galvanostatic | Favors new seed formation | Microcapsules, hollow spheres | Hydrophilic (θw ≈ 80°) | nih.gov |
| Pulse Potentiostatic | Favors growth of existing seeds | Nanodomes, nanospheres | Hydrophobic (θw ≈ 100°) | nih.gov |
Potential in Self-Assembled Monolayers (SAMs) and Surface Functionalization
The thiol group of thieno[3,2-b]thiophene-2-thiol (B6172387) provides a reactive anchor for chemisorption onto metal surfaces, making it an ideal candidate for forming self-assembled monolayers (SAMs). SAMs are highly ordered, two-dimensional structures that spontaneously form when molecules with a specific headgroup are exposed to a suitable substrate, such as gold, silver, or copper. northwestern.eduresearchgate.net The formation is driven by the strong chemical bond between the thiol headgroup and the metal, followed by the organization of the molecular backbones, driven by van der Waals forces. researchgate.netuh.edu
The rigid and planar nature of the thieno[3,2-b]thiophene core is expected to promote a high degree of ordering within the monolayer, creating a densely packed and well-defined surface. This allows for precise control over the interfacial properties of a material, such as its wettability, electronic characteristics, and biocompatibility. uh.edu
This surface functionalization capability is critical for a variety of applications:
Biosensors: SAMs can be used to immobilize biomolecules, such as antibodies or enzymes, onto a sensor surface. The this compound can serve as the foundational layer, with its terminal end (if further functionalized) or a co-deposited thiol used to attach the biological recognition element. nih.gov
Molecular Electronics: By creating a well-defined interface between a metal electrode and an organic semiconductor, SAMs can reduce charge injection barriers and improve the performance and stability of devices like OFETs and perovskite solar cells. arxiv.org
Corrosion Protection: A densely packed SAM can act as a physical barrier, protecting the underlying metal from corrosive agents. researchgate.net
The use of thiophene-based molecules to form SAMs has been shown to be effective in creating high-quality interfaces for high-performance solar cells, minimizing defects and enhancing carrier lifetimes. arxiv.org Given these precedents, this compound represents a promising molecule for creating robust and highly ordered SAMs for advanced surface engineering.
Other Emerging Material Applications
The electron-rich nature of the thieno[3,2-b]thiophene core makes it a promising component in materials for electrocatalysis. researchgate.net Researchers have incorporated this moiety into electroactive conjugated porous polymers. Specifically, a polymer based on thienothiophene and triphenylbenzene has been developed and investigated for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. frontiersin.org The inherent electronic properties and stability of the thieno[3,2-b]thiophene unit contribute to the catalytic activity of the final polymer, highlighting its potential in energy conversion applications. researchgate.netfrontiersin.org
Electrochromic materials change their optical properties in response to an applied voltage, making them suitable for applications like smart windows, displays, and mirrors. Polymers based on thieno[3,2-b]thiophene have demonstrated significant potential in this area. rsc.org
By synthesizing polymers that alternate a thieno[3,2-b]thiophene unit with another moiety, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), researchers have created materials with tunable electrochromic properties. The position of the linkage on the thieno[3,2-b]thiophene core is crucial. For example, two polymers, P(2,5-BTE) and P(3,6-BTE), were synthesized by linking EDOT units to the 2,5- and 3,6-positions of the thieno[3,2-b]thiophene core, respectively. rsc.org
These polymers show distinct electrochemical and optical properties. As voltage is applied, the polymers undergo a reversible transition from a neutral, colored state to an oxidized, more transmissive quinoid structure. rsc.org The difference in the polymer backbone conjugation, as confirmed by theoretical calculations, leads to different colors and switching characteristics, demonstrating that strategic molecular design can produce a range of electrochromic behaviors. rsc.org Other research has focused on designing thieno[3,2-b]thiophene-based polymers that can achieve a neutral black state, which is highly desirable for many applications. rsc.org
Table 2: Comparison of Thieno[3,2-b]thiophene-based Electrochromic Polymers
| Polymer | Linkage Position on Thieno[3,2-b]thiophene | Key Property | Significance | Reference |
|---|---|---|---|---|
| P(2,5-BTE) | 2,5-positions | More conjugated structure | Effective color tuning through structural isomerism | rsc.org |
| P(3,6-BTE) | 3,6-positions | Less conjugated structure compared to P(2,5-BTE) | Demonstrates the importance of monomer linkage on final properties | rsc.org |
Conjugated microporous polymers (CMPs) are a class of materials characterized by a permanent, rigid porous structure and an extended π-conjugated framework. These features make them excellent candidates for gas storage and separation. Thieno[3,2-b]thiophene has been used as a key building block to construct CMPs.
In one study, a thieno[3,2-b]thiophene-containing CMP (TT-CMP) was synthesized via a Sonogashira-Hagihara cross-coupling reaction between 3,6-dibromothieno[3,2-b]thiophene (B1311239) and 1,3,5-triethynylbenzene. researchgate.net While the resulting material was pyrolyzed to create sulfur-doped hard carbon for lithium storage, the precursor TT-CMP itself possesses the intrinsic properties required for gas storage. researchgate.net The high specific surface area, large pore volume, and defined microporous structure of such polymers provide ideal sites for the adsorption of gas molecules like hydrogen. The rigidity of the thieno[3,2-b]thiophene unit ensures that the porous structure does not collapse upon gas removal, allowing for reversible hydrogen storage.
Emerging Research Directions and Future Perspectives in Thieno 3,2 B Thiophene 2 Thiol Chemistry
Development of Novel and Efficient Synthetic Routes for Thieno[3,2-b]thiophene-2-thiol (B6172387)
The synthesis of the parent thieno[3,2-b]thiophene (B52689) core has been the subject of considerable research, with various methods established. encyclopedia.pubnih.gov However, the direct and efficient synthesis of the 2-thiol derivative remains a developing area. Future research is focused on moving beyond multi-step, low-yielding procedures to more elegant and efficient strategies.
One promising approach involves the regioselective functionalization of the thieno[3,2-b]thiophene scaffold. Research has demonstrated that the 2- and 5-positions of the ring system can be selectively deprotonated using strong bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). uni-muenchen.de This allows for a direct C-H functionalization pathway. A potential novel route for this compound would involve this regioselective metalation at the 2-position, followed by quenching the resulting organometallic intermediate with elemental sulfur (S₈). This would introduce the thiol group in a single, targeted step.
Another emerging strategy is the development of one-pot syntheses starting from more readily available precursors. For instance, methods are being explored that construct the fused ring system and introduce the desired functionality simultaneously. An example is the reaction of 3-nitrothiophene-2,5-dicarboxylates with sulfur-containing nucleophiles like thioglycolates, which can lead to the formation of the thieno[3,2-b]thiophene core. researchgate.net Tailoring this approach to incorporate a thiol precursor could provide a highly efficient route. A summary of potential synthetic strategies is presented in Table 1.
| Strategy | Description | Key Reagents | Potential Advantages | Reference |
| Direct C-H Thiolation | Regioselective deprotonation of the thieno[3,2-b]thiophene core at the C2 position, followed by reaction with a sulfur source. | Thieno[3,2-b]thiophene, TMPMgCl·LiCl, Elemental Sulfur (S₈) | High atom economy, avoids pre-functionalization. | uni-muenchen.de |
| Cyclization of Functionalized Thiophenes | Synthesis starting from a substituted thiophene (B33073) precursor that already contains a protected thiol or a group that can be converted to a thiol. | 3-Bromothiophene-2-carbaldehyde, Sodium tert-butylthiolate | Control over substitution pattern. | encyclopedia.pub |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., nitro group) on a thiophene ring with a sulfur nucleophile, followed by cyclization. | 3-Nitrothiophene derivatives, Thiolates | Access to highly substituted derivatives. | researchgate.net |
Table 1. Overview of potential novel synthetic routes for this compound.
Exploration of Advanced Functionalization Strategies for the Thiol Moiety
The true potential of this compound lies in the versatile reactivity of its thiol group. This moiety serves as a chemical anchor for a wide array of modifications, enabling the fine-tuning of the molecule's properties for specific applications. Future research is focused on exploring advanced functionalization strategies that go beyond simple derivatization.
Key areas of exploration include:
S-Alkylation and S-Arylation: Creating thioether derivatives by reacting the thiol with alkyl or aryl halides. This functionalization is crucial for integrating the molecule into polymer backbones or for creating materials with specific electronic or self-assembly properties. General strategies for C-S bond formation, including copper- or palladium-catalyzed cross-coupling reactions, are being adapted for this purpose. pku.edu.cn
Redox Chemistry: The thiol group can be reversibly oxidized to form a disulfide bridge (-S-S-). This thiol-disulfide interconversion is a powerful tool for creating dynamic systems, such as self-healing polymers or redox-responsive drug delivery vehicles.
Thioester and Thiocarbonate Formation: Reaction with acyl chlorides or chloroformates yields thioesters and thiocarbonates, respectively. These linkages can be designed to be cleavable under specific conditions, offering another layer of stimuli-responsiveness.
Coordination to Metal Centers: As a soft ligand, the thiol group can coordinate strongly to various metal ions and nanoparticles (e.g., gold, silver). This allows for the creation of hybrid organic-inorganic materials, surface modifications, and sensors.
Integration of this compound into Multi-Stimuli Responsive Materials
A major frontier in materials science is the development of "smart" materials that can respond to multiple external stimuli. nih.govrsc.org this compound is an exceptionally promising candidate for constructing such systems due to its inherent combination of a redox-active thiol group and a photo-responsive conjugated core.
Future research aims to integrate this molecule into polymers and supramolecular assemblies that can respond to various triggers:
Redox-Responsive Systems: By forming polymers cross-linked by disulfide bonds derived from the thiol, materials can be designed to degrade or change their properties in response to a reducing or oxidizing environment.
ROS-Responsive Materials: Thioethers, formed by the S-alkylation of the thiol, are known to be susceptible to oxidation by reactive oxygen species (ROS). rsc.org Given that many disease states are associated with elevated ROS levels, this provides a pathway to create targeted drug delivery systems that release their payload specifically at sites of inflammation or in cancer tissues. rsc.org
pH-Responsive Systems: The thiol group has an acidic proton and can exist as a neutral thiol (-SH) or an anionic thiolate (-S⁻) depending on the pH. This change in charge can be used to trigger conformational changes in a polymer or alter its solubility, leading to pH-responsive behavior. nih.gov
Light-Responsive Systems: The thieno[3,2-b]thiophene core is a chromophore that absorbs UV-visible light. This property can be coupled with the reactivity of the thiol group. For example, light absorption could trigger a photochemical reaction that cleaves a bond connected to the sulfur atom, leading to photo-controlled release or material degradation.
The combination of these functionalities could lead to materials that respond, for example, to both pH and light, or to both ROS and temperature, offering a high degree of control over material behavior.
| Functional Group | Transformation | Stimulus | Potential Application | Reference |
| Thiol (-SH) | Thiol ↔ Thiolate (-S⁻) | pH | pH-responsive drug delivery, sensors. | nih.gov |
| Thiol (-SH) | Thiol → Disulfide (-S-S-) | Redox (Oxidizing/Reducing agents) | Self-healing materials, redox-gated release systems. | rsc.org |
| Thioether (-S-R) | Thioether → Sulfoxide/Sulfone | Reactive Oxygen Species (ROS) | Targeted therapy for inflammatory diseases. | rsc.org |
| Thienothiophene Core | Ground State ↔ Excited State | Light (UV-Vis) | Photocontrolled release, optical switches. | nih.gov |
Table 2. Functionalization of this compound for Stimuli-Responsiveness.
Computational Design and Predictive Modeling for Targeted Applications
As the complexity of target materials increases, trial-and-error synthesis becomes inefficient. Computational chemistry and predictive modeling are emerging as indispensable tools for designing derivatives of this compound with tailored properties.
Density Functional Theory (DFT) is being used to predict key parameters before synthesis is even attempted. mdpi.com These calculations can determine:
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for organic electronics like transistors and solar cells. researchgate.netfrontiersin.org
Molecular Geometry: Predicting the planarity and conformation of molecules, which influences solid-state packing and, consequently, charge transport properties. researchgate.net
Reactivity and pKa: Calculating the acidity of the thiol proton (pKa) to predict its behavior in different pH environments. nih.gov This is crucial for designing pH-responsive materials.
Spectroscopic Properties: Simulating UV-Vis absorption spectra to guide the design of dyes and photo-responsive materials.
By modeling how different functional groups attached to the thiol will affect these properties, researchers can screen a large number of potential candidate molecules in silico and prioritize the most promising ones for synthesis. This computational-first approach accelerates the discovery of new materials for targeted applications, from electronics to biomedicine. nih.gov
Scalable Synthesis and Sustainable Production Methods
For any promising new material to have a real-world impact, its synthesis must be scalable and environmentally sustainable. A significant research direction is the development of "green" chemical processes for producing this compound and its derivatives.
Key principles of green chemistry being applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as direct C-H functionalization, which avoids the use of pre-functionalized starting materials and the generation of stoichiometric byproducts. uni-muenchen.de
Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or bio-based solvents. unito.it Palladium-catalyzed reactions for thiophene derivatization have already been successfully demonstrated in water. unito.it
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times and often improve yields. nih.govrasayanjournal.co.in
Catalysis: Using catalytic reagents instead of stoichiometric ones to reduce waste. This includes developing more efficient and recyclable catalysts for the key bond-forming reactions used in the synthesis and functionalization of the molecule. pku.edu.cnacs.org
Future efforts will focus on integrating these principles to create a production process that is not only efficient and high-yielding but also economically viable and environmentally responsible. researchgate.net An optimized and scalable synthesis for the core thieno[3,2-b]thiophene ring is a critical first step in this direction. acs.org
Q & A
Q. What are the common synthetic routes for Thieno[3,2-b]thiophene-2-thiol, and how are they optimized for yield?
The Fiesselmann reaction is a key method for synthesizing thieno[3,2-b]thiophene derivatives. Starting from esters of 3-chlorothiophene-2-carboxylic acid, nucleophilic substitution with thioglycolate esters under basic conditions (e.g., NaH in DMF) yields thieno[3,2-b]thiophene-2-carboxylates. Subsequent saponification and decarboxylation generate the thiol derivative . Optimization involves controlling reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products like sulfoxides or sulfones .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. Aromatic protons in this compound typically resonate at δ 6.8–7.5 ppm .
- X-ray Diffraction (XRD) : Resolves π-stacking patterns and bond-length alternations, critical for understanding charge transport in organic semiconductors .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHS, MW 172.28 g/mol) and isotopic patterns .
Q. How does the electronic structure of this compound influence its semiconducting properties?
The fused thiophene-thiol system creates a planar π-conjugated backbone with a narrow bandgap (~2.1 eV), as determined by UV-Vis spectroscopy and cyclic voltammetry. Ionization energy (8.10 eV via photoelectron spectroscopy) and electron affinity (-3.2 eV) suggest ambipolar charge transport potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Q. What strategies resolve contradictions in spectroscopic data for thiol-containing derivatives?
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .
- Isotopic Labeling : Use S-labeled derivatives to distinguish sulfur environments in XPS or Raman spectra .
- Dynamic NMR : Resolve rotational barriers in thiol groups at low temperatures (-40°C) .
Q. How do computational methods predict charge transport properties in organic electronics?
- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) and reorganization energy (λ) to estimate charge carrier mobility. For this compound, λ < 0.3 eV suggests high hole mobility (>1 cm/V·s) .
- Marcus Theory : Model electron-transfer rates using computed electronic coupling (V) and Gibbs free energy .
Q. What stability challenges arise under ambient or operational conditions?
- Oxidative Degradation : Thiol groups oxidize to disulfides under aerobic conditions. Stability improves with argon atmospheres or antioxidants (e.g., BHT) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, limiting processing temperatures .
- Photostability : UV exposure induces π-system degradation, mitigated by encapsulation in PMMA matrices .
Q. How are structure-property relationships elucidated for OFET applications?
- Morphology Control : Vacuum-deposited films exhibit higher crystallinity (XRD d-spacing ~3.4 Å) vs. solution-processed layers, enhancing mobility .
- Device Metrics : Measure field-effect mobility (μ), threshold voltage (V), and on/off ratios (10–10) using top-gate OFET architectures with SiO dielectrics .
Q. Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fiesselmann Reaction | 3-Chlorothiophene ester, NaH, DMF, 90°C | 65–75 | >95% |
| Saponification | NaOH (aq.), EtOH, reflux | 80–85 | >98% |
| Decarboxylation | HSO, 120°C | 70–75 | >97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
